1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine and its derivatives involves complex chemical reactions, including the use of diamine as a foundational element. Studies detail the synthesis of related compounds through reactions involving diamines and various chemical treatments to produce compounds with specific chemical structures and properties. For instance, reactions of diamines with carbon dioxide and aliphatic α,ω-diamines have been explored, resulting in derivatives with unique structural features (Saitǒ et al., 1986).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been a subject of extensive research. X-ray diffraction analysis and spectroscopic methods are commonly used to determine the geometry, bond lengths, and angles, revealing the intricate details of molecular conformation. For example, X-ray crystallography studies have provided insights into the hydrogen-bonded structures and three-dimensional frameworks of closely related compounds, highlighting the importance of intramolecular and intermolecular interactions in determining molecular structure (Zhen Feng Zhang et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of this compound encompasses a wide range of reactions, including its behavior as a ligand in complex formation and its participation in redox reactions. Studies on similar compounds have demonstrated their ability to form complexes with metals, which are characterized by spectroscopic techniques, revealing insights into their electronic structures and reactivity patterns (Dehghanpour et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. Research on related compounds has shown that their physical properties can vary significantly depending on their molecular structure, with some exhibiting excellent solubility in organic solvents and others displaying high thermal stability (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the utility and application range of this compound. Studies on structurally similar compounds have explored their hydrogen bonding capabilities, electron donor-acceptor interactions, and their potential as ligands in coordination chemistry, providing a foundation for understanding the chemical behavior of this compound (Ligtenbarg et al., 1999).
Scientific Research Applications
Inhibition of Protein Arginine Methyltransferases
The compound has been studied for its potential as an inhibitor of Protein Arginine Methyltransferases (PRMTs), which play a significant role in various biological processes. Dysregulation of PRMTs is associated with several human diseases, including cancer. Studies have identified potent inhibitors of type I PRMTs, demonstrating effectiveness in inhibiting cell proliferation in leukemia cell lines and reducing cellular asymmetric arginine dimethylation levels. These inhibitors, such as N1-(2-((2-chlorophenyl)thio)benzyl)-N1-methylethane-1,2-diamine, are valuable for exploring the role of type I PRMTs in cancer and other diseases (Wang et al., 2017).
Structural and Catalytic Studies
The structural and catalytic properties of related compounds have been extensively studied. For example, Schiff base ligands derived from diamines, including compounds structurally similar to 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine, have been synthesized and characterized. These compounds show significant catalytic activities, like peroxidase mimics in certain reactions (Bermejo et al., 2017).
Hydrogen-bonded Frameworks
The chemical framework of related diamines has been observed to form complex hydrogen-bonded structures, such as helical chains and three-dimensional frameworks. These structures are formed through various interactions like N-H...O and Cl...Cl hydrogen bonds, offering insights into the structural diversity and stability of these compounds (Zhang et al., 2007).
Catalytic Activity in Multicomponent Reactions
Studies have demonstrated the catalytic utility of compounds like N1,N1,N2,N2-tetramethylethane-1,2-diamine in promoting multicomponent reactions. These reactions are pivotal in synthesizing complex organic compounds, showcasing the potential of diamine derivatives in facilitating chemical transformations (Zare et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to act as inhibitors ofsuccinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with its target enzyme, possibly by binding to the active site and inhibiting the enzyme’s function .
Biochemical Pathways
The compound’s potential inhibition of succinate dehydrogenase would affect the citric acid cycle, a crucial biochemical pathway for energy production in cells . This could lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of succinate dehydrogenase, it could potentially disrupt energy production within cells, leading to various downstream effects .
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-15(7-8-16-2)12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,7-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQBDDWCPGCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(CN)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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